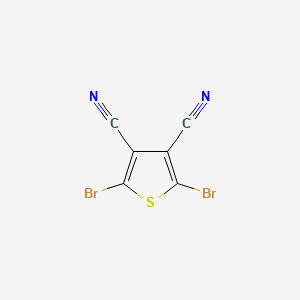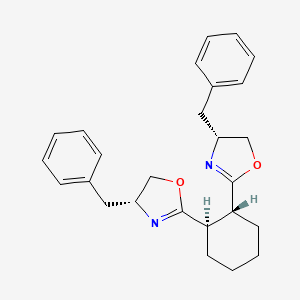
2,5-Dibromothiophene-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromothiophene-3,4-dicarbonitrile is a heterocyclic compound with the molecular formula C6Br2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two cyano groups attached to the thiophene ring, making it a valuable building block in organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothiophene-3,4-dicarbonitrile typically involves the bromination of 3,4-dicyanothiophene. One common method includes the following steps :
Starting Material: 3,4-dicyanothiophene.
Reagents: Lithium diisopropylamide (LDA) and bromine.
Solvent: Dry tetrahydrofuran (THF).
Conditions: The reaction is carried out under an inert atmosphere (argon) at low temperatures (-78°C to -50°C).
Procedure: A solution of 3,4-dicyanothiophene in dry THF is cooled to -78°C, and LDA is added dropwise. After stirring for 15 minutes, bromine is added slowly. The reaction mixture is then stirred for 2 hours, quenched with a saturated aqueous solution of ammonium chloride, and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and evaporated to dryness.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
化学反応の分析
Types of Reactions
2,5-Dibromothiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organometallic reagents (e.g., boronic acids, stannanes) in solvents like THF or DMF under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.
Coupling Products: Complex thiophene derivatives with extended conjugation, useful in materials science and organic electronics.
科学的研究の応用
2,5-Dibromothiophene-3,4-dicarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Materials Science: Used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules.
Chemical Biology: Utilized in the design of molecular probes and sensors.
作用機序
The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbonitrile largely depends on its application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the thiophene ring. This dual nature facilitates various substitution and coupling reactions. In materials science, its incorporation into polymers and other materials can modulate electronic properties, such as conductivity and bandgap .
類似化合物との比較
Similar Compounds
3,4-Dibromothiophene-2,5-dicarboxaldehyde: Another dibrominated thiophene derivative with aldehyde groups instead of cyano groups.
2,5-Dibromo-3-butylthiophene: A similar compound with butyl groups attached to the thiophene ring.
2,5-Dibromo-3-hexylthiophene: A derivative with hexyl groups, used in organic electronics.
Uniqueness
2,5-Dibromothiophene-3,4-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and advanced materials, where precise control over electronic properties is required .
特性
IUPAC Name |
2,5-dibromothiophene-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N2S/c7-5-3(1-9)4(2-10)6(8)11-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNKPAYLNZNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C1C#N)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)


![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B8196312.png)


![4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid](/img/structure/B8196329.png)

